2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4
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Overview
Description
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 is a deuterium-labeled compound with the molecular formula C14D4H7NO and a molecular weight of 213.27 . This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 can be synthesized through several methods. One common approach involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)] . Another method involves the preparation from 4-(aminomethyl)benzyl alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and stable isotope labeling are applied. These methods typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of 2-[4-(Carboxy)phenyl]benzonitrile-d4.
Reduction: Formation of 2-[4-(Aminomethyl)phenyl]benzonitrile-d4.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 depends on its specific application. In general, the deuterium labeling allows for precise tracking and analysis of the compound in various systems. The molecular targets and pathways involved vary based on the experimental context, but the stable isotope labeling provides a unique advantage in studying complex biochemical and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzonitrile: A non-deuterated analog with similar chemical properties but lacking the stable isotope labeling.
2-Chloro-4-(hydroxymethyl)benzonitrile: A chlorinated derivative with different reactivity and applications.
2-[4-(Aminomethyl)phenyl]benzonitrile: A reduced form of the compound with an amine group instead of a nitrile group.
Uniqueness
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various analytical and experimental applications. This makes it particularly valuable in fields such as pharmacokinetics, metabolic studies, and reaction mechanism analysis.
Properties
Molecular Formula |
C14H11NO |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2/i5D,6D,7D,8D |
InChI Key |
FNDNKJXHTMOHKZ-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])C2=CC=CC=C2C#N)[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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